molecular formula CHF3O3PrS B1366327 Praseodymium(III) trifluoromethanesulfonate CAS No. 52093-27-3

Praseodymium(III) trifluoromethanesulfonate

Cat. No. B1366327
Key on ui cas rn: 52093-27-3
M. Wt: 290.99 g/mol
InChI Key: DXZODPQHLDOQFU-UHFFFAOYSA-N
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Patent
US06362375B1

Procedure details

Praseodymium (III) trifluoromethanesulfonate (3.53 g as a wet solid) and para-toluic acid (1.36 g) were refluxed together in 125 mL toluene with azeotropic removal of the lower water layer (Dean-Stark apparatus). After 24 hours, the mixture was cooled and extracted with 3×25 mL water, then by 2×25 mL saturated sodium bicarbonate solution. The organic layer was dried using anhydrous sodium sulfate, filtered, then concentrated down in vacuo to give crude 4,4′-dimethylbenzophenone (0.65 g, 31% yield) as a cream-colored crystalline solid. This was then recrystallized from methanol to give white needles of pure 4,4′ dimethylbenzophenone (0.19 g,9% yield) (M.P. 90.5-91.5° C.).
Name
Praseodymium (III) trifluoromethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)S([O-])(=O)=O.[Pr+3].FC(F)(F)S([O-])(=O)=O.FC(F)(F)S([O-])(=O)=O.[C:26]1([CH3:35])[CH:31]=[CH:30][C:29]([C:32](O)=[O:33])=[CH:28][CH:27]=1.O>C1(C)C=CC=CC=1>[CH3:35][C:26]1[CH:31]=[CH:30][C:29]([C:32]([C:29]2[CH:30]=[CH:31][C:26]([CH3:35])=[CH:27][CH:28]=2)=[O:33])=[CH:28][CH:27]=1 |f:0.1.2.3|

Inputs

Step One
Name
Praseodymium (III) trifluoromethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)[O-])(F)F.[Pr+3].FC(S(=O)(=O)[O-])(F)F.FC(S(=O)(=O)[O-])(F)F
Name
Quantity
1.36 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
125 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×25 mL water
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated down in vacuo
CUSTOM
Type
CUSTOM
Details
to give crude 4,4′-dimethylbenzophenone (0.65 g, 31% yield) as a cream-colored crystalline solid
CUSTOM
Type
CUSTOM
Details
This was then recrystallized from methanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1=CC=C(C(=O)C2=CC=C(C=C2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g
YIELD: PERCENTYIELD 9%
YIELD: CALCULATEDPERCENTYIELD 18.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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